![molecular formula C13H19NO3S B5731110 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” is a compound with the molecular formula C13H19NO3S . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its stereochemistry . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” are not available in the retrieved data, pyrrolidine derivatives are known to participate in various chemical reactions .Aplicaciones Científicas De Investigación
Antiviral Applications
The indole derivatives, which share structural similarities with “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine,” have shown significant antiviral activities. Compounds with indole nuclei have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting potential for the development of new antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. By extension, the compound may be utilized in the synthesis of new anti-inflammatory drugs, contributing to treatments for conditions like arthritis and other inflammatory diseases .
Anticancer Research
The structural framework of indole is present in many anticancer agents. Given the biological activity of similar compounds, “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” could be explored for its efficacy in cancer treatment, particularly in targeted drug delivery systems .
Antimicrobial Efficacy
Indole derivatives have been effective against a range of microbial infections. Research into the applications of “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” could lead to the development of new antimicrobial drugs, especially in an era where antibiotic resistance is a growing concern .
Neuroprotective Effects
Compounds with an indole base structure have shown promise as neuroprotective agents. This compound could be investigated for its potential to protect nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
The pyrrolidine ring is a common feature in enzyme inhibitors. “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” could be studied for its inhibitory effects on enzymes like carbonic anhydrases, which are implicated in various diseases, including glaucoma and epilepsy .
Analgesic Potential
The analgesic properties of indole derivatives suggest that “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” could be valuable in pain management research, potentially leading to the creation of new pain relief medications .
Antidiabetic Activity
Indole-based compounds have been associated with antidiabetic activity. This suggests a possible application for “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” in the development of treatments for diabetes through modulation of metabolic pathways .
Direcciones Futuras
The future directions in the research and development of pyrrolidine derivatives like “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” could involve exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-8-11(2)13(9-12(10)17-3)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSYLIXKCGHFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)
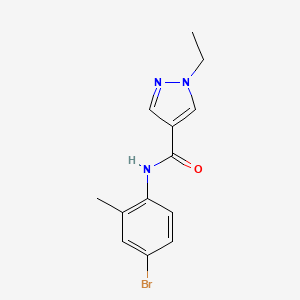
![{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5731046.png)
![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5731060.png)

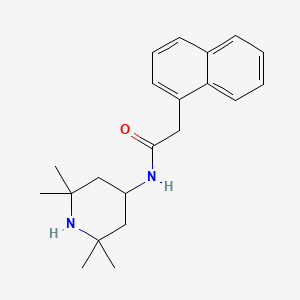
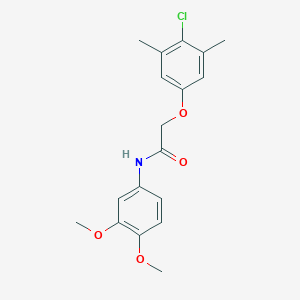
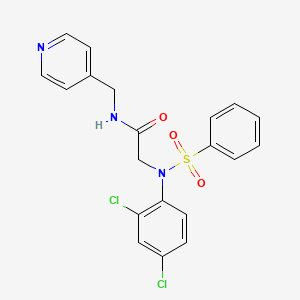

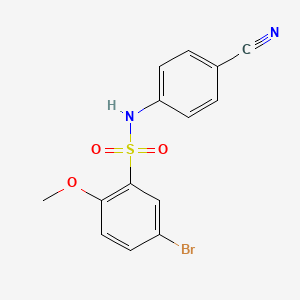

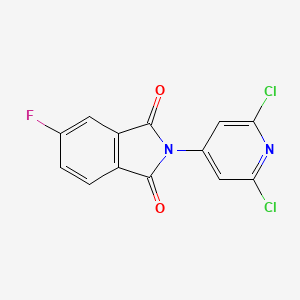
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)